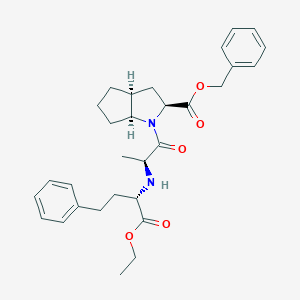

Ramipril Benzyl Ester

Description

Contextualization of Ramipril Benzyl Ester as a Key Intermediate in Angiotensin-Converting Enzyme Inhibitor Synthesis

The primary significance of this compound lies in its function as a protected intermediate in the production of ramipril. Ramipril belongs to the dicarboxylate-containing class of ACE inhibitors. frontiersin.org The synthesis of ramipril involves the coupling of two key fragments: an alanine derivative and (S,S,S)-2-azabicyclo-[3.3.0]-octane-3-carboxylic acid, which is protected as its benzyl ester. wikipedia.org This protection strategy is essential for achieving the desired chemical transformations efficiently and with high purity. The benzyl ester group is later removed in the final step of the synthesis, typically through hydrogenation, to yield the active pharmaceutical ingredient, ramipril. wikipedia.org

The synthesis route highlights the importance of stereochemistry. An asymmetric synthesis approach is often employed to produce the specific (S,S,S)-isomer of the 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester, which is a critical intermediate for enantiomerically pure ramipril. tandfonline.com Various synthetic strategies have been developed to optimize the production of this key intermediate, focusing on cost-effectiveness and environmental considerations. researchgate.net

Historical Evolution of Research on this compound as a Synthetic Precursor

The development of ACE inhibitors began with the discovery of peptides from snake venom that inhibited the angiotensin-converting enzyme. wikipedia.orgpharmaceutical-journal.com This led to the creation of the first synthetic ACE inhibitor, captopril, in the 1970s. frontiersin.orgpharmaceutical-journal.com The success of captopril spurred further research to develop new ACE inhibitors with improved properties.

Enalapril, the first dicarboxylate-containing ACE inhibitor, was developed to overcome some of the limitations of captopril. The research that led to enalapril and other second-generation ACE inhibitors like ramipril focused on structure-activity relationships and the design of prodrugs to improve oral absorption. scielo.br Ramipril itself was patented in 1981 and approved for medical use in 1989. wikipedia.org

Propriétés

IUPAC Name |

benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMFAJWBVYHGL-SJSXQSQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435838 | |

| Record name | Ramipril Benzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87269-88-3 | |

| Record name | Ramipril benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramipril Benzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control for Ramipril Benzyl Ester

Classical Synthetic Routes to Ramipril Benzyl Ester

The traditional synthesis of this compound is typically a multi-step process that hinges on two pivotal chemical transformations: the esterification of a key bicyclic amino acid precursor and the subsequent formation of an amide bond through peptide coupling.

Esterification Reactions and Optimisation Strategies

The initial step in many classical routes involves the esterification of the racemic or stereochemically pure 2-azabicyclo[3.3.0]octane-3-carboxylic acid with benzyl alcohol. The purpose of converting the carboxylic acid to its benzyl ester is to protect this functional group during the subsequent coupling reaction. google.com

One documented method employs boric acid as a cost-effective and environmentally benign catalyst for the esterification of racemic 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid hydrochloride with benzyl alcohol. researchgate.net The progress of this reaction is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the reaction proceeds to completion.

| Parameter | Description | Source(s) |

| Reactants | Racemic 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid hydrochloride, Benzyl alcohol | |

| Catalyst | Boric Acid | researchgate.net |

| Purpose | Protection of the carboxylic acid group for subsequent reactions. | google.com |

| Monitoring | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |

Peptide Coupling Reactions Involving this compound Precursors

The central bond-forming step in the synthesis of this compound is the peptide coupling between the (2S,3aS,6aS)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester and N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine. google.com This reaction forms the crucial amide linkage. googleapis.com

A variety of coupling agents have been utilized to facilitate this reaction. Conventional methods often employ a combination of dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBT) as an additive to enhance efficiency and suppress racemization. googleapis.comgoogle.comuni-kiel.de The reaction is typically carried out in the presence of a base. google.com Industrial production has also utilized dimethylformamide as a solvent with DCC.

Alternative coupling reagents have been explored to overcome the drawbacks associated with DCC, such as allergenic properties and the difficult removal of the dicyclohexylurea byproduct. googleapis.com These alternatives include alkane phosphonic acid anhydrides, which have been described as effective but are often limited by high cost and commercial availability. googleapis.comgoogle.com

| Coupling Reagent System | Description | Advantages/Disadvantages | Source(s) |

| DCC / HOBT | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole. A widely used, conventional method. | Effective coupling; Disadvantages include DCC being an allergen and formation of a difficult-to-remove urea byproduct. | googleapis.comgoogle.com |

| Alkane Phosphonic Acid Anhydrides | An alternative to carbodiimides. | Effective coupling; Disadvantages include high cost, limited commercial availability, and waste disposal issues. | googleapis.comgoogle.com |

Asymmetric Synthesis Approaches for Stereoselective this compound Formation

The therapeutic efficacy of Ramipril is dependent on its specific stereochemistry, which features five chiral centers. google.combocsci.com Therefore, controlling the stereochemical outcome during the synthesis of its intermediates, including the benzyl ester, is of paramount importance. Asymmetric synthesis approaches are employed to generate the desired enantiomerically pure compounds, avoiding the need for resolving racemic mixtures at a later stage.

Chiral Auxiliary-Mediated Synthesis of Enantiopure Intermediates

One powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. bocsci.com This involves temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereochemical course of a reaction.

A notable example is the asymmetric synthesis of (S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester, a key precursor to this compound. tandfonline.com This has been achieved using (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) as a recoverable chiral auxiliary. researchgate.nettandfonline.com The synthesis starts with cyclopentanone, which reacts with SAMP to form a chiral hydrazone. tandfonline.com Subsequent steps involving alkylation and cyclization, directed by the chiral auxiliary, lead to the formation of the desired (S,S,S)-bicyclic amino acid structure. tandfonline.comdokumen.pub This method produces the enantiopure intermediate in moderate yields and high purity, with the absolute configuration confirmed by X-ray crystallography. tandfonline.com A key advantage is that the expensive SAMP auxiliary can be recovered and reused. google.comtandfonline.com

| Auxiliary | Methodology | Key Intermediate Synthesized | Source(s) |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | SAMP/RAMP hydrazone method starting from cyclopentanone. | (S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester | google.comresearchgate.nettandfonline.com |

Enantioselective Catalysis in the Preparation of this compound

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. bocsci.com These methods, such as asymmetric hydrogenation, are highly efficient and atom-economical. bocsci.comacs.org

While specific reports on a single enantioselective catalytic step to form the entire this compound molecule are less common, catalysis plays a crucial role in preparing its chiral building blocks. For instance, asymmetric hydrogenation using chiral rhodium or iridium catalysts is a powerful tool for establishing stereocenters in precursors to complex molecules like ACE inhibitors. bocsci.comacs.org The development of chiral phosphorus ligands has been instrumental in the success of these hydrogenations. acs.org Another approach involves the catalytic asymmetric 1,3-dipolar cycloaddition to construct the bicyclic pyrrolidine core. researchgate.net These catalytic methods offer an efficient alternative to stoichiometric chiral auxiliaries for creating the necessary enantiopure fragments that are later assembled into this compound. bocsci.com

Diastereoselective Resolution and Purification Techniques for this compound Diastereomers

When a synthesis produces a racemic or diastereomeric mixture of an intermediate, a resolution step is required to isolate the desired stereoisomer. innovareacademics.in A common and effective method is diastereoselective resolution, which involves reacting the mixture with a chiral resolving agent to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. innovareacademics.innih.gov

In the context of Ramipril synthesis, this technique is frequently applied to the racemic benzyl ester of 2-azabicyclo[3.3.0]octane-3-carboxylic acid. epo.org A widely used and inexpensive resolving agent is L-(+)-mandelic acid. researchgate.net The reaction of the racemic benzyl ester with L-(+)-mandelic acid forms two diastereomeric salts. epo.org Due to their different solubilities, the desired (S,S,S)-diastereomeric salt can be selectively crystallized and isolated, reportedly with high yield (83%). After separation, the pure enantiomer of the benzyl ester is recovered by treatment with a base. nih.gov

Other resolving agents, such as optically active O,O-dibenzoyl-S-tartaric acid, have also been employed for similar intermediates. epo.org Following resolution, HPLC is a critical analytical tool for confirming the optical purity of the isolated isomer. epo.org

| Intermediate | Resolving Agent | Separation Method | Source(s) |

| Racemic benzyl-2-azabicyclo[3.3.0]octane-3-carboxylate | L-(+)-mandelic acid | Fractional Crystallization | researchgate.netepo.org |

| Racemic imino-α-carboxylic acid esters | O,O-dibenzoyl-S-tartaric acid | Crystallization | epo.org |

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability in this compound Production

The industrial synthesis of Ramipril and its intermediates, such as this compound, is continuously evolving towards more efficient and environmentally responsible methods. Modern strategies focus on improving stereochemical control, reducing waste, and utilizing safer reagents and conditions, aligning with the principles of green chemistry. These advancements aim to overcome the limitations of earlier synthetic routes, which often involved multiple steps, the use of hazardous materials, and complex racemate resolutions, making them less economical and sustainable for large-scale production. google.comgoogleapis.com

Enzymatic Synthesis Approaches for Stereocontrol

The precise stereochemistry of Ramipril is critical to its therapeutic activity, necessitating highly selective synthetic methods. innospk.com The molecule contains three chiral centers, all requiring the (S)-configuration. google.com Enzymatic synthesis has emerged as a powerful tool for achieving high optical purity in key intermediates, often surpassing traditional chemical resolution methods. google.com

One notable application of enzymatic catalysis is in the resolution of racemic precursors to Ramipril. A patented process describes the use of an alkaline serine endopeptidase for the enantiomer-specific synthesis of an optically pure intermediate. epo.org This biocatalytic approach offers a significant advantage by selectively hydrolyzing one enantiomer of an ester precursor, allowing the desired (S)-stereoisomer to be isolated with high purity. epo.org The reaction proceeds under mild conditions, which helps to prevent racemization and degradation of the product. epo.org

Research Findings: Enzymatic Resolution of a Ramipril Intermediate

An enzymatic process utilizing Immozyme Alkaline serine endopeptidase has been documented for the preparation of a key chiral intermediate in Ramipril synthesis. epo.org The key parameters for this stereoselective reaction are detailed below.

| Parameter | Condition | Rationale |

| Enzyme | Immozyme Alkaline serine endopeptidase | Provides high enantioselectivity for the desired (S)-stereoisomer. epo.org |

| Substrate | 2-Acetylamino-3-(2-oxo-cyclopentyl)-propionic acid ester | Racemic ester mixture that undergoes selective hydrolysis. epo.org |

| Temperature | 23-27°C | Mild conditions preserve enzyme activity and product integrity. epo.org |

| pH | 6.2 - 6.8 | Optimal pH for enzyme activity, maintained with a sodium carbonate solution. epo.org |

| Solvent | Demineralized water | A green solvent that eliminates the need for hazardous organic solvents. epo.org |

Furthermore, lipases such as Novozyme 435 have been investigated for their catalytic role in the stereoselective synthesis of ACE inhibitor drug intermediates. core.ac.uk These enzymes can catalyze key bond-forming reactions, such as Michael additions, with high diastereoselectivity, providing a direct route to the desired chiral scaffold. core.ac.uk The use of enzymes in these processes not only ensures high stereochemical purity (>99%) but also aligns with green chemistry principles by operating in mild, often aqueous, environments. core.ac.uk

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. core.ac.uknih.gov

A key area of improvement is in the esterification step to produce this compound. Traditional methods often rely on harsh acid catalysts. An environmentally benign alternative involves the use of boric acid as a catalyst for the esterification of the precursor, (S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid, with benzyl alcohol. researchgate.net This method is more cost-effective and sustainable for large-scale production. researchgate.net

The choice of solvents and coupling agents is another critical aspect. The synthesis of this compound has traditionally involved solvents like dimethylformamide and coupling agents such as dicyclohexylcarbodiimide (DCC), which are environmentally egregious. rsc.org Modern approaches seek to replace these with safer alternatives. For instance, processes have been developed that utilize toluene in combination with an aqueous sodium bicarbonate solution, which facilitates the reaction and subsequent separation while avoiding more hazardous solvents. google.com

The broader principles of green chemistry being applied to pharmaceutical synthesis in general are also relevant to this compound production. These include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Use of Renewable Feedstocks: Investigating starting materials derived from renewable sources. core.ac.uk

Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps, thereby saving resources and reducing waste generation. nih.gov

Catalysis: Employing catalytic reagents, including biocatalysts, in small amounts rather than stoichiometric reagents to improve efficiency and reduce waste. mdpi.com

Data Table: Application of Green Chemistry Principles in Ester Synthesis

The following table outlines traditional versus greener approaches applicable to the synthesis of esters like this compound.

| Principle | Traditional Method | Green Chemistry Approach | Benefit |

| Catalysis | Strong acid catalysts (e.g., H₂SO₄) | Boric acid researchgate.net; Enzymes (e.g., Lipase) core.ac.uk | Milder conditions, reduced corrosion, higher selectivity, and biodegradability. |

| Solvent Use | Aprotic solvents (e.g., Dichloromethane, Dimethylformamide) googleapis.com | Water epo.org; Toluene/aqueous systems google.com; Supercritical CO₂ ijpsjournal.com | Reduced toxicity, improved safety, and easier product separation. |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC) | In situ activated esters (e.g., using DPDTC) rsc.org; Enzymatic coupling core.ac.uk | Avoids hazardous reagents and formation of difficult-to-remove by-products. |

| Waste Reduction | Multi-step synthesis with purification at each stage | One-pot synthesis, convergent routes nih.gov | Fewer process steps, reduced solvent use, and lower energy consumption. nih.gov |

By integrating these novel enzymatic and green chemistry strategies, the production of this compound can be made more efficient, cost-effective, and environmentally sustainable, reflecting the broader shift within the pharmaceutical industry towards greener manufacturing practices. innospk.comnih.gov

Analytical and Spectroscopic Characterization of Ramipril Benzyl Ester and Its Precursors

Advanced Chromatographic Techniques for Purity and Stereoisomeric Analysis

Chromatographic methods are indispensable for assessing the purity and stereoisomeric composition of Ramipril Benzyl Ester. These techniques allow for the separation and quantification of the main compound from its impurities, including diastereomers and enantiomers, which is critical for the synthesis of the final active pharmaceutical ingredient.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and separating its diastereomers. Reversed-phase HPLC methods are commonly employed for this purpose. These methods can effectively separate Ramipril and its related substances, including potential diastereomeric impurities that may arise during synthesis. researchgate.net

A typical HPLC setup involves a C18 column, which provides a nonpolar stationary phase. researchgate.netglobalresearchonline.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic solvent like acetonitrile. researchgate.netglobalresearchonline.net An ion-pairing agent may be utilized to improve the separation of the various diastereomers. researchgate.net The use of a gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of Ramipril and its ten related substances, four of which are diastereomers, within a single run. researchgate.net Detection is typically carried out using a UV detector at a wavelength where the compounds exhibit strong absorbance, such as 210 nm. spectroscopyonline.comrjptonline.org Purity is confirmed when the peak area of the target compound, like this compound, exceeds a threshold of 99.0% in the chromatogram. googleapis.com

Table 1: Example HPLC Conditions for Analysis of Ramipril and Related Substances

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ace C18 (5 µm, 250x4.6 mm i.d.) | researchgate.netglobalresearchonline.net |

| Mobile Phase | 20 mM phosphate buffer (pH 2.5) with 0.1% trifluoroacetic acid (TFA) and acetonitrile (50:50, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netglobalresearchonline.net |

| Detection | UV at 208 nm | researchgate.netglobalresearchonline.net |

| Run Time | < 5 minutes | researchgate.net |

Chiral Chromatography for Enantiomeric Excess Determination

The synthesis of Ramipril requires specific stereochemistry at multiple chiral centers. google.com Therefore, chiral chromatography is essential for determining the enantiomeric excess (ee) of key precursors, such as (2S,3aS,6aS)-cyclopenta[b]pyrrole-2-carboxylic acid benzylester. This ensures that the correct stereoisomer is carried forward in the synthesis. google.comgoogle.com

Chiral HPLC analysis can be performed using a specialized chiral stationary phase, such as Chiralpak IA. google.comgoogle.com This allows for the direct separation of enantiomers. For example, the enantiomers of cyclopenta[b]pyrrole-2-carboxylic acid benzyl ester can be resolved using a mobile phase consisting of a mixture of heptane, ethanol, and methanol with a small amount of an amine modifier like diethylamine. google.com The retention times for the desired (2S,3aS,6aS) enantiomer and the undesired (2R,3aR,6aR) enantiomer are distinct, allowing for accurate quantification. google.com An enantiomeric excess of greater than 99.8% can be confirmed using this method, demonstrating the stereochemical purity of the intermediate. google.com

Table 2: Chiral HPLC Conditions for a Ramipril Precursor

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | (2S,3aS,6aS)-cyclopenta[b]pyrrole-2-carboxylic acid benzylester | google.com |

| Column | Chiralpak IA (250x4.6 mm) | google.comgoogle.com |

| Mobile Phase | Heptane/Ethanol/Methanol (20/1/1) + 0.1% Diethylamine | google.com |

| Retention Time (S-isomer) | 8.05 minutes | google.com |

| Retention Time (R-isomer) | 7.60 minutes | google.com |

| Enantiomeric Excess (ee) Achieved | >99.8% | google.com |

Spectroscopic Elucidation of this compound Structure and Stereochemistry

Spectroscopic techniques provide definitive information about the molecular structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assigning the configuration of this compound. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule. spectroscopyonline.com

In the ¹H NMR spectrum, the presence of the benzyl ester group is confirmed by characteristic signals for the benzyl protons, which typically appear in the range of δ 5.1–5.3 ppm. The various other protons in the molecule, such as those on the ethyl ester group, the phenylpropyl side chain, and the bicyclic core, give rise to a complex but predictable pattern of signals. Two-dimensional NMR techniques, such as NOESY, can be used to investigate the spatial proximity of protons, providing insights into the molecule's preferred conformation and relative stereochemistry. d-nb.info

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is used to confirm the molecular weight of this compound and to analyze its fragmentation pattern, which further corroborates its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₃₀H₃₈N₂O₅), the expected monoisotopic mass is approximately 506.2781 g/mol . nih.gov In positive ion electrospray ionization (ESI-MS), the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 507.2859. nih.gov

Tandem mass spectrometry (MS/MS) analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. While the specific fragmentation of this compound is not widely published, it can be inferred from the known fragmentation of Ramipril. researchgate.netresearchgate.net Key fragmentation pathways would likely involve the cleavage of the ester and amide bonds. Expected fragments would correspond to the loss of the ethoxy group, the benzyl group, and cleavages within the dipeptide side chain. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for Ramipril and its Fragments

| Ion | Observed m/z | Identity | Reference |

|---|---|---|---|

| [M+H]⁺ of Ramipril | 417.2384 | Protonated molecular ion | researchgate.net |

| Fragment 1 | 234.14886 | Result of amide and ester hydrolysis | researchgate.netresearchgate.net |

| Fragment 2 | 156.10191 | Further fragmentation product | researchgate.net |

| Fragment 3 | 130.08626 | Further fragmentation product | researchgate.net |

| Fragment 4 | 117.06988 | Further fragmentation product | researchgate.net |

Note: This table shows data for Ramipril, as specific fragmentation data for this compound is not available. The principles of fragmentation would be similar.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. webassign.net The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

The most prominent bands are associated with the carbonyl (C=O) stretching vibrations. The ester groups (both ethyl and benzyl) would give rise to a strong absorption band around 1740-1748 cm⁻¹. researchgate.net The amide carbonyl group would also show a strong absorption, typically in the range of 1644 cm⁻¹. researchgate.net Other important bands include the C-H stretching vibrations for aliphatic and aromatic groups (around 2850-3000 cm⁻¹) and the N-H stretching of the secondary amine, which appears as a weaker band around 3300 cm⁻¹. researchgate.netcore.ac.uk The presence and position of these bands provide clear evidence for the successful formation of the desired ester and the integrity of the other functional groups in the molecule.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Ester (C=O) | Stretch | ~1740 | |

| Amide (C=O) | Stretch | ~1644 | researchgate.net |

| Amine (N-H) | Stretch | ~3300 | core.ac.uk |

| Aliphatic/Aromatic (C-H) | Stretch | 2850 - 3000 | researchgate.netlibretexts.org |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignment

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of its molecular structure and stereochemistry. For complex pharmaceutical molecules such as ramipril and its derivatives, this technique is invaluable for confirming the spatial orientation of atoms and the configuration of chiral centers, which are crucial for pharmacological activity.

The crystal structure of ramipril has been successfully determined, revealing that strong hydrogen bonds connect the molecules into chains, leading to a needle-like crystal morphology. researchgate.net This detailed structural information confirms the (S,S,S,S,S) stereochemistry of the final active molecule. The absolute configuration of chiral precursors, such as ethyl (R)-2-hydroxy-4-phenylbutyrate, an important building block for ramipril and other ACE inhibitors, has also been established using crystallographic methods. acs.org

The process of determining the crystal structure involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. Key parameters obtained from a crystallographic analysis are presented in the table below, using the published data for ramipril as a representative example. researchgate.netnih.gov

| Parameter | Value |

| Compound | Ramipril |

| Molecular Formula | C23H32N2O5 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 11.134 (2) |

| b (Å) | 8.321 (1) |

| c (Å) | 12.634 (2) |

| β (º) | 100.21 (1) |

| Volume (ų) | 1151.7 (3) |

| Z | 2 |

| Temperature (K) | 293 |

| R-factor | 0.064 |

This table presents crystallographic data for ramipril as a representative example.

The definitive stereochemical assignment provided by X-ray crystallography is crucial. For instance, in the synthesis of ramipril, a diastereomeric mixture of (S,S,S,S,S) and (R,R,R,S,S) isomers of the this compound can be formed, which requires separation. google.com X-ray crystallography can be used to unequivocally identify the desired optically pure isomer.

Furthermore, crystallographic studies are not limited to the active pharmaceutical ingredient alone. They are also employed to characterize different salt forms and co-crystals, which can have modified physicochemical properties. For example, powder X-ray diffraction (PXRD) has been used to characterize ramipril co-crystals with vanillin and anthranilic acid, as well as various salt forms of ramipril, such as the tris(hydroxymethyl)aminomethane salt. jppres.comgoogleapis.com These studies are essential for understanding the solid-state properties of the drug substance and for the development of stable and effective pharmaceutical formulations.

Mechanistic Studies of Ramipril Benzyl Ester As a Prodrug Precursor

Enzymatic Hydrolysis of Ramipril Benzyl Ester to Ramiprilat

The activation of this compound to its pharmacologically active form, ramiprilat, occurs through enzymatic hydrolysis of the ester bond. This bioconversion is essential for the therapeutic efficacy of the parent compound.

Identification and Characterization of Enzymes Involved in Ester Cleavage

The primary enzyme responsible for the hydrolysis of ramipril and its ester prodrugs is Carboxylesterase 1 (CES1). nih.govresearchgate.netnih.gov CES1 is a major hydrolase predominantly found in the human liver, where it accounts for the majority of the total hydrolytic activity. amelica.org Studies have shown that while ramipril (the ethyl ester) is readily hydrolyzed by CES1, it is not a substrate for Carboxylesterase 2 (CES2), another key esterase found in the intestine and kidneys. nih.govresearchgate.netnih.gov Given the structural similarity between the ethyl and benzyl esters of ramipril, it is established that CES1 is the key enzyme responsible for the cleavage of the benzyl ester of ramipril to form ramiprilat.

CES1 belongs to the serine hydrolase superfamily and plays a crucial role in the metabolism of a wide array of ester-containing drugs and prodrugs. tandfonline.commdpi.com The enzyme is located in the endoplasmic reticulum of hepatocytes and is vital for the activation of many ACE inhibitors. mdpi.com

Kinetic and Mechanistic Studies of Bioconversion Pathways

| Kinetic Parameter | Value | Reference |

| Km (μM) | 901 | tmrjournals.com |

| Vmax (nmol/min/mg protein) | 956 | tmrjournals.com |

| Intrinsic Clearance (Clint) (mL/min/mg protein) | 1.061 | nih.govresearchgate.net |

This data is for the hydrolysis of ramipril (ethyl ester) by recombinant human CES1.

The Michaelis-Menten model indicates that the rate of enzymatic reaction increases with substrate concentration until the enzyme becomes saturated. The relatively high intrinsic clearance suggests that the conversion of the ramipril prodrug to its active form is an efficient process. The bioconversion pathway is a straightforward hydrolysis reaction where the ester bond is cleaved, yielding ramiprilat and the corresponding alcohol (in this case, benzyl alcohol).

Influence of Molecular Structure on Enzymatic Recognition and Catalysis

The efficiency of the enzymatic hydrolysis of this compound is significantly influenced by its molecular structure, including stereochemistry and the nature of the ester group.

Stereochemical Factors Affecting Hydrolytic Efficiency

The synthesis of ramipril results in a molecule with five chiral centers, leading to the possibility of 32 different enantiomeric forms. researchgate.net However, the therapeutically active form possesses a specific (S,S,S,S,S) configuration. Carboxylesterases are known to exhibit stereoselectivity in their catalytic activity. dp.tech While direct studies on the hydrolytic efficiency of different stereoisomers of this compound are limited, the established stereospecificity of CES1 for other substrates suggests that the (S,S,S,S,S)-isomer of this compound is the preferred substrate for enzymatic hydrolysis. The precise three-dimensional arrangement of the atoms in the molecule is crucial for its recognition and binding to the active site of CES1, thereby ensuring efficient conversion to the active ramiprilat.

Impact of Substituent Modifications on Prodrug Activation

The structure of the ester group plays a pivotal role in the recognition and catalytic efficiency of carboxylesterases. CES1 and CES2 exhibit different substrate specificities based on the size of the acyl and alcohol moieties of the ester. nih.gov CES1 generally prefers substrates with a large acyl group and a small alcohol group, whereas CES2 shows a preference for substrates with a small acyl group and a large alcohol group. nih.gov

In the case of this compound, the benzyl group represents a bulkier alcohol moiety compared to the ethyl group in ramipril. This structural difference can influence the rate of hydrolysis by CES1. While the benzyl ester enhances the lipophilicity of the prodrug, potentially improving its absorption, the larger size of the benzyl group might lead to a different kinetic profile compared to the ethyl ester. Studies on other ester prodrugs have shown that the nature of the alcohol substituent can significantly impact the rate of enzymatic hydrolysis. tandfonline.com Modifications to the benzyl ring itself, such as the introduction of electron-withdrawing or electron-donating substituents, could further modulate the electronic properties of the ester bond and its susceptibility to hydrolytic cleavage by CES1, although specific research in this area for this compound is not extensively documented.

Computational Chemistry and Molecular Modeling of Ramipril Benzyl Ester Interactions

Molecular Docking Simulations to Investigate Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as Ramipril Benzyl Ester, and a target protein.

This compound is a prodrug that is metabolically hydrolyzed in the liver to its active form, ramiprilat. echemi.com It is this active metabolite, ramiprilat, that is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). echemi.comwikipedia.org Consequently, most binding studies focus on the interaction of ramiprilat with ACE. Ramiprilat binds to the active site of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. bocsci.com

While direct, extensive molecular docking studies detailing the binding affinity of the parent compound, this compound, with ACE are not prominently featured in the literature, the high-affinity binding of its active metabolite, ramiprilat, is well-established. Studies on isolated human glomeruli, which contain ACE, have demonstrated specific, high-affinity binding of ramiprilat with a dissociation constant (KD) of 3.8 nmol/L. nih.gov The binding is dependent on the presence of zinc ions within the enzyme's active site, a characteristic feature of ACE inhibitors. bocsci.comnih.gov The benzyl ester group in this compound enhances its lipophilicity, which may influence its pharmacokinetic properties prior to its conversion to ramiprilat.

Table 1: Functional Roles of Ramipril Derivatives

| Compound | Role | Primary Interaction Target |

|---|---|---|

| This compound | Prodrug Intermediate | Not directly active as an ACE inhibitor; studied for other targets. nih.gov |

| Ramipril | Prodrug | Converted to Ramiprilat in vivo. echemi.comwikipedia.org |

Recent computational studies have explored the potential of this compound to interact with other significant biological targets beyond ACE. A notable example is its investigation as a potential inhibitor of the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, a key enzyme for viral replication. nih.govnih.gov

Molecular docking simulations predicted that this compound could bind effectively to the Mpro active site. nih.gov These in silico studies provide a basis for further experimental validation to determine if this interaction translates into a tangible antiviral effect.

Table 2: Predicted Binding Interactions of this compound with SARS-CoV-2 Main Protease (Mpro)

| Computational Parameter | Finding | Reference |

|---|---|---|

| Target Protein | SARS-CoV-2 Main Protease (Mpro) (PDB ID: 6M03) | semanticscholar.org |

| Predicted Binding Affinity (Docking Score) | -8.2 kcal/mol | |

| Interacting Amino Acid Residues | Asn151, Asp153, Phe294, Asp295, Val303, Thr304 | nih.govsemanticscholar.orgresearchgate.net |

These findings suggest that this compound may have a broader pharmacological profile than initially understood, highlighting the power of molecular docking in drug repurposing efforts. nih.govnih.gov

Binding Affinity Predictions with Angiotensin-Converting Enzyme (ACE)

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions than static docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a docked pose, analyze conformational changes, and calculate binding free energies more accurately.

In the context of this compound's interaction with the SARS-CoV-2 Mpro, while detailed, published MD simulation trajectories are not extensively available, the docking studies are often followed by such analyses to validate the findings. semanticscholar.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which are based on MD simulation snapshots, are used to estimate the free energy of binding. semanticscholar.org Such simulations would be critical to confirm that the interactions observed in docking, such as the hydrogen bonds with Asp153 and Thr304, are stable over time in a simulated physiological environment. nih.govsemanticscholar.orgresearchgate.net These simulations provide crucial information on the flexibility of the ligand and the protein, offering a deeper understanding of the binding event.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. epstem.net These methods can determine a molecule's electronic structure, reactivity, and spectroscopic properties from first principles.

For this compound, quantum chemical calculations can provide valuable data on its chemical reactivity and stability. biosynth.com Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help determine the molecule's ability to donate or accept electrons. The energy gap between them is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is particularly relevant for understanding the hydrolysis of the ester groups in this compound to form the active ramiprilat. echemi.com

Atomic Charges: Calculating the charge on each atom helps in understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces.

While specific, comprehensive quantum chemical studies on this compound are not widely published, the application of these methods is standard practice in computational drug design to profile a molecule's intrinsic properties. epstem.net

Table 3: Potential Insights from Quantum Chemical Calculations on this compound

| Calculated Property | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for metabolic reactions (e.g., hydrolysis). |

| Mulliken Atomic Charges | Helps explain intermolecular interaction patterns. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net By analyzing a series of related compounds, QSAR models can identify the key physicochemical properties and structural features (descriptors) that govern their activity.

Specific QSAR studies focusing on a series of analogs of this compound are not available in the surveyed literature. However, the design principles for ACE inhibitors as a class are well-established, partly through QSAR approaches. researchgate.net These principles include:

A Zinc-Binding Group: A functional group capable of strongly interacting with the Zn2+ ion in the ACE active site is essential. In ramiprilat, this is the carboxylate group formed upon hydrolysis. wikipedia.org

Appropriate Stereochemistry: The specific (S,S,S) stereochemistry of ramipril and its derivatives is crucial for a precise fit into the enzyme's active site.

Hydrophobic Interactions: Groups that can form hydrophobic interactions with nonpolar pockets in the active site enhance binding affinity. The phenyl group in this compound contributes to this. frontiersin.org

Advanced Research and Future Directions for Ramipril Benzyl Ester

Exploration of Ramipril Benzyl Ester as a Chemical Scaffold for Novel Bioactive Compounds

The molecular structure of this compound presents a versatile scaffold for the development of new bioactive compounds. Its core bicyclic structure and multiple functional groups offer opportunities for chemical modification to create derivatives with potentially novel therapeutic applications. dntb.gov.uaresearchgate.net

Researchers are investigating the modification of the this compound backbone to synthesize analogues that could target different biological pathways or exhibit enhanced activity against the angiotensin-converting enzyme. frontiersin.orgmdpi.com The derivatization of existing molecules is a resourceful strategy in drug design, often involving the combination of pharmacophoric scaffolds from different bioactive compounds to create new fused compounds with improved affinity and efficacy. researchgate.net The synthesis of phosphonic and phosphinic analogues of the pivotal intermediate in ramipril synthesis has been a subject of stereoselective synthesis research. dntb.gov.uaresearchgate.net

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Potential Change | Desired Outcome |

| Ester Group | Replacement with other protecting groups | Altered pharmacokinetic properties |

| Proline Ring | Substitution or ring modification | Exploration of new binding interactions |

| Side Chain | Variation of the amino acid component | Targeting different enzymes or receptors |

Development of Improved Production Processes for this compound as a Pharmaceutical Intermediate

The industrial production of ramipril relies on the efficient synthesis of its key intermediate, this compound. google.com Continuous efforts are being made to develop more efficient, cost-effective, and environmentally friendly production processes.

Key areas of research in process improvement include:

Catalyst Development: The use of novel catalysts, such as boric acid, is being explored to improve the efficiency of the esterification process. researchgate.net

Solvent and Reagent Selection: The choice of solvents and coupling agents, such as dimethylformamide and dicyclohexylcarbodiimide, significantly impacts the reaction's efficiency and environmental footprint. Research is focused on finding greener alternatives.

Table 2: Comparison of Production Process Parameters

| Parameter | Traditional Method | Improved Method |

| Catalyst | Strong acids | Boric acid researchgate.net |

| Resolving Agent | Less efficient chiral acids | L-(+)-mandelic acid researchgate.net |

| Solvent | Dimethylformamide | Greener alternatives |

| Yield | Moderate | High researchgate.net |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in drug discovery and development, with potential applications in the research of this compound. nih.govssph-journal.org These technologies can accelerate the identification of novel drug candidates and optimize synthetic pathways.

Potential applications include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the bioactivity of novel derivatives of this compound, guiding the synthesis of the most promising compounds. researchgate.net

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can elucidate the relationships between the chemical structure of this compound analogues and their inhibitory activity against ACE. tandfonline.com

Process Optimization: Machine learning models can analyze production data to identify optimal reaction conditions, leading to improved yields and reduced costs. futurity.org

Investigation of this compound in Drug Repurposing Screens and Lead Identification

Drug repurposing, the identification of new uses for existing drugs or their intermediates, offers a faster and more cost-effective route to new therapies. This compound is being investigated in this context for potential activities beyond its role as a precursor to an ACE inhibitor. nih.govresearchgate.net

Recent in silico studies have explored the potential of this compound as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net Molecular docking studies have suggested that this compound can bind to the active site of Mpro. nih.govresearchgate.net While these findings are preliminary and require experimental validation, they highlight the potential for discovering new therapeutic applications for this established pharmaceutical intermediate. This has opened avenues for its consideration in lead identification for new antiviral agents. nih.govf1000research.com

Q & A

Q. What are the recommended synthetic pathways for Ramipril Benzyl Ester, and how can purity be validated?

this compound is synthesized via esterification of ramipril with benzyl alcohol, typically using acid catalysts. Key steps include:

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track esterification progress.

- Purification : Column chromatography or recrystallization to isolate the ester derivative.

- Characterization : Confirm structure via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Purity is validated using HPLC with UV detection (≥95% purity threshold) .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst concentration) to ensure consistency across batches .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy : Confirm ester bond formation (e.g., benzyl proton signals at δ 5.1–5.3 ppm).

- IR spectroscopy : Detect ester carbonyl stretch (~1740 cm).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 423.23).

- Elemental analysis : Validate empirical formula compliance (e.g., %C, %H, %N) .

Advanced Research Questions

Q. How does this compound exhibit bioactivity in diverse disease models, and what mechanisms are implicated?

- Cardiovascular models : In rabbit aortic valve stenosis, Ramipril (parent drug) reduces oxidative stress markers (e.g., thioredoxin-interacting protein) and improves endothelial function via ACE inhibition. This compound may act as a prodrug, requiring hydrolysis to release active ramipril .

- Antiviral potential : Molecular docking studies suggest this compound binds to SARS-CoV-2 main protease (M) with a docking score of -8.2 kcal/mol, indicating inhibitory potential. Validation requires in vitro enzyme assays (e.g., fluorescence-based protease inhibition) .

- Contradictions : While computational data support COVID-19 applications, in vivo efficacy remains unproven. Researchers must reconcile discrepancies between docking scores and biological activity through dose-response studies .

Q. What methodological considerations are critical for validating this compound’s molecular docking results?

- Docking parameters : Use AutoDock Vina or Schrödinger with standardized grids centered on M active sites.

- Validation : Compare results with positive controls (e.g., ritonavir) and assess binding pose reproducibility across software.

- In vitro correlation : Validate top hits with fluorescence resonance energy transfer (FRET) assays using purified M .

Q. How can researchers optimize experimental designs to study this compound’s pharmacokinetics?

- In vivo models : Administer the ester intravenously or orally in rodents, with plasma sampling over 24h.

- Analytical methods : Quantify ramipril (hydrolyzed metabolite) and intact ester via LC-MS/MS.

- Data interpretation : Calculate pharmacokinetic parameters (e.g., t, C) and assess ester-to-acid conversion efficiency .

Data Analysis and Contradictions

Q. How should researchers address conflicting data on this compound’s therapeutic scope?

- Contextualize models : Distinguish between computational predictions (e.g., antiviral docking) and in vivo outcomes (e.g., cardiovascular effects).

- Dose dependency : Conduct in vitro cytotoxicity assays (e.g., CC in Vero cells) to rule out non-specific effects.

- Mechanistic studies : Use siRNA knockdown or enzyme activity assays to confirm target engagement (e.g., ACE or M) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

- Non-linear regression : Fit data to log-dose vs. response curves (e.g., Hill equation) using GraphPad Prism.

- Error analysis : Report IC/EC values with 95% confidence intervals.

- Reproducibility : Include triplicate measurements and use ANOVA for cross-group comparisons .

Methodological Resources

Q. Which guidelines ensure rigorous reporting of this compound studies?

Follow the Beilstein Journal of Organic Chemistry’s standards:

- Experimental detail : Provide step-by-step synthesis protocols and raw spectral data in supplementary files.

- Data transparency : Deposit crystallographic data in public repositories (e.g., Cambridge Crystallographic Database).

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.